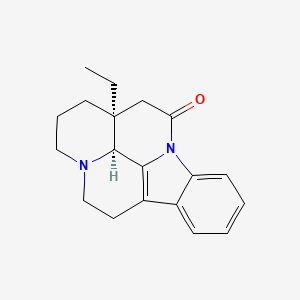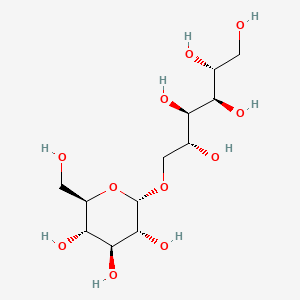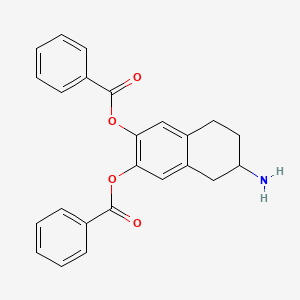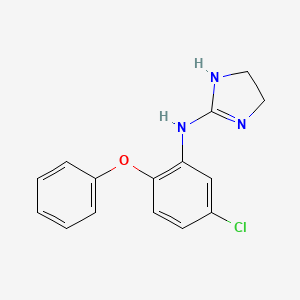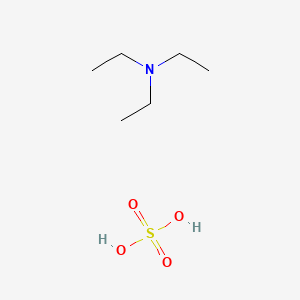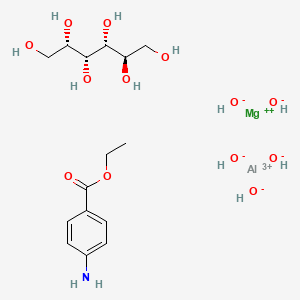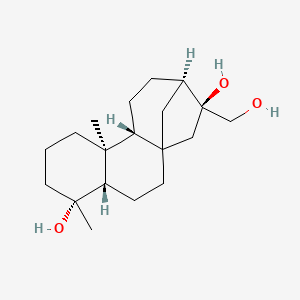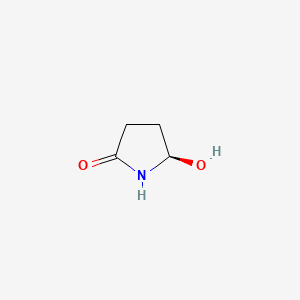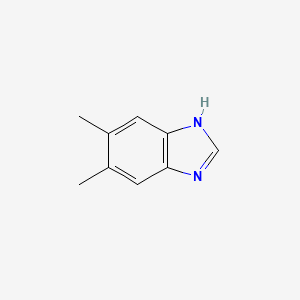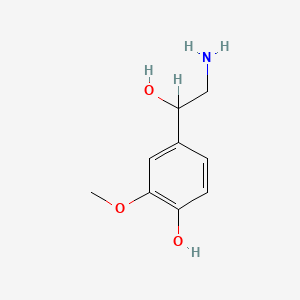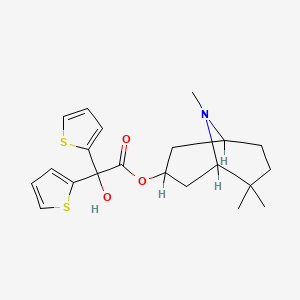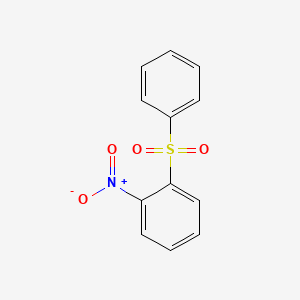
1-Nitro-2-(phenylsulfonyl)benzene
Vue d'ensemble
Description
1-Nitro-2-(phenylsulfonyl)benzene is an organic compound with the chemical formula C12H9NO4S. It is a yellow crystalline substance that is soluble in organic solvents such as ethanol and xylene but almost insoluble in water .
Mécanisme D'action
Target of Action
2-Nitrophenyl phenyl sulfone (NPPS), also known as 1-Nitro-2-(phenylsulfonyl)benzene or 2-Nitrodiphenyl Sulfone, primarily targets the Human Immunodeficiency Virus Type 1 (HIV-1) . The compound has been reported to protect human CEM-SS lymphoblastoid cells from the cytopathic effects of HIV-1 in cell culture .
Mode of Action
It is known that npps is a non-nucleoside inhibitor of hiv-1 reverse transcriptase . Reverse transcriptase is an enzyme that HIV uses to replicate its genetic material, allowing the virus to proliferate within the host. By inhibiting this enzyme, NPPS prevents the replication of the virus, thereby reducing its ability to infect new cells .
Biochemical Pathways
The biochemical pathways affected by NPPS are those involved in the replication of HIV-1. Specifically, the compound interferes with the action of reverse transcriptase, an enzyme that plays a crucial role in the life cycle of the virus . The downstream effects of this interference include a reduction in viral load and a decrease in the progression of the disease .
Result of Action
The primary result of NPPS’s action is the inhibition of HIV-1 replication. This leads to a decrease in viral load and potentially slows the progression of the disease . It has been reported to protect human CEM-SS lymphoblastoid cells from the cytopathic effects of HIV-1 in cell culture .
Analyse Biochimique
Biochemical Properties
1-Nitro-2-(phenylsulfonyl)benzene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions often result in the modulation of enzyme activity, leading to changes in cellular redox states. Additionally, this compound can form covalent bonds with thiol groups in proteins, affecting their function and stability .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration used. In cancer cells, it has been shown to induce apoptosis by activating caspase pathways and increasing reactive oxygen species (ROS) levels. In normal cells, it can modulate cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to changes in gene expression and cellular metabolism. These effects highlight the compound’s potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For example, it inhibits the activity of certain kinases by binding to their ATP-binding sites. Additionally, it can induce changes in gene expression by interacting with transcription factors and modulating their activity. These molecular interactions are crucial for understanding the compound’s biochemical properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, such as upregulation of detoxifying enzymes and changes in metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects, such as reducing oxidative stress and inflammation. At high doses, it can be toxic, leading to liver and kidney damage. Threshold effects have been observed, where a specific dosage range results in maximal therapeutic effects without significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further react with cellular macromolecules, leading to changes in metabolic flux and metabolite levels. Additionally, the compound can influence the activity of key metabolic enzymes, such as glucose-6-phosphate dehydrogenase, affecting cellular energy metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The compound’s distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been observed to localize in the cytoplasm, where it interacts with cytosolic enzymes and proteins. Additionally, it can be targeted to specific organelles, such as mitochondria, through post-translational modifications or targeting signals. These localizations are essential for understanding the compound’s biochemical effects and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Nitro-2-(phenylsulfonyl)benzene can be synthesized through a multi-step process. One common method involves the nitration of 2-phenylsulfonylbenzene. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration processes. The reaction mixture is continuously stirred and maintained at a specific temperature to optimize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
1-Nitro-2-(phenylsulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as hydrogen peroxide in the presence of acetic acid. This reaction typically leads to the formation of sulfone derivatives .
Reduction: Reduction of the nitro group can be achieved using reducing agents like tin(II) chloride or iron in the presence of hydrochloric acid. This reaction converts the nitro group to an amino group, resulting in the formation of 2-(phenylsulfonyl)aniline .
Substitution: The compound can undergo nucleophilic aromatic substitution reactions. For example, the nitro group can be replaced by a nucleophile such as dimethylamine under appropriate conditions .
Major Products:
- Oxidation: Sulfone derivatives
- Reduction: 2-(phenylsulfonyl)aniline
- Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
1-Nitro-2-(phenylsulfonyl)benzene has several applications in scientific research:
Chemistry:
- Used as a reagent in organic synthesis reactions .
- Serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or pathways .
Industry:
Comparaison Avec Des Composés Similaires
Uniqueness:
- The specific positioning of the nitro and sulfonyl groups in 1-nitro-2-(phenylsulfonyl)benzene imparts unique chemical reactivity and properties compared to its isomers .
- Its solubility profile and reactivity towards nucleophiles and oxidizing agents make it a valuable compound in various synthetic and industrial applications .
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4S/c14-13(15)11-8-4-5-9-12(11)18(16,17)10-6-2-1-3-7-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNMUCPEXSCGKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80932234 | |
| Record name | 1-(Benzenesulfonyl)-2-nitrobenzenato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80932234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49668428 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
31515-43-2, 144113-81-5 | |
| Record name | 2-Nitrophenyl phenyl sulfone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31515-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Nitrophenylphenylsulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031515432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 31515-43-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=624231 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Benzenesulfonyl)-2-nitrobenzenato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80932234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-nitro-2-(phenylsulphonyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.050 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Nitro-2-(phenylsulfonyl)benzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DYJ48D3NKT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: NPPS acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI) specific to HIV-1. [] It directly inhibits the activity of the HIV-1 reverse transcriptase enzyme, a crucial enzyme for viral replication. NPPS does not affect HIV-2 reverse transcriptase. []
ANone: Yes, research has explored modifications of the NPPS structure. For example, aryl 1-pyrryl sulfones, derivatives of NPPS, have been synthesized and tested for anti-HIV activity. [] Among them, 2-Nitrophenyl-2-ethoxycarbonyl-1-pyrryl sulfone showed promising activity, highlighting the potential for structural optimization of this class of compounds. []
ANone: Research indicates that NPPS requires continuous presence for optimal activity, suggesting reversible inhibition of reverse transcriptase. [] Additionally, it is ineffective against established HIV-1 infections and various HIV-2 strains. [] These limitations highlight potential challenges in developing NPPS as a standalone therapeutic agent.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


